3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride
Overview
Description
3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride is a useful research compound. Its molecular formula is C16H21ClN2OS and its molecular weight is 324.9 g/mol. The purity is usually 95%.
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Biological Activity
3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article delves into the compound's biological properties, synthesis, and its implications in various therapeutic contexts.
The molecular formula of 3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride is . The compound features a benzo[b]thiophene core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds derived from benzo[b]thiophene. For instance, a derivative similar to 3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acid was evaluated against Staphylococcus aureus, showing a minimal inhibitory concentration (MIC) of 4 µg/mL against multiple strains, including those resistant to methicillin . This suggests that modifications to the benzo[b]thiophene structure can enhance antimicrobial efficacy.
Neuroprotective Effects
Research has indicated that derivatives of benzo[b]thiophene may exhibit neuroprotective effects. In experiments involving SH-SY5Y neuroblastoma cells, certain benzothiophene derivatives demonstrated no cytotoxic effects at concentrations up to 200 µM, suggesting a favorable safety profile for potential neuroprotective applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the presence of specific functional groups significantly influences the biological activity of these compounds. For example, the addition of hydrophobic groups has been shown to enhance binding affinity and selectivity towards target enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Study 1: Antibacterial Activity
A recent study synthesized a series of benzo[b]thiophene derivatives, including 3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride. The derivatives were screened for antibacterial activity against S. aureus. The results indicated that some compounds exhibited potent activity with MIC values as low as 4 µg/mL, while maintaining low cytotoxicity in mammalian cell lines .
Study 2: Neuroprotective Activity
Another investigation focused on the neuroprotective effects of benzothiophene derivatives in SH-SY5Y cells. Compounds were tested for their ability to protect against oxidative stress-induced cell death. Results showed that several derivatives improved cell viability significantly compared to untreated controls, indicating their potential for treating neurodegenerative conditions .
Table 1: Biological Activity Summary of Benzo[b]thiophene Derivatives
Compound Name | MIC (µg/mL) | Cytotoxicity (A549 Cells) | Neuroprotective Effect |
---|---|---|---|
3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride | 4 | No cytotoxicity | Yes |
Chloro-pyridinyl derivative II.b | 4 | No cytotoxicity | Not tested |
Other benzothiophene derivatives | Varies | Varies | Varies |
Properties
IUPAC Name |
N-propan-2-yl-3-pyrrolidin-3-yl-1-benzothiophene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS.ClH/c1-10(2)18-16(19)15-14(11-7-8-17-9-11)12-5-3-4-6-13(12)20-15;/h3-6,10-11,17H,7-9H2,1-2H3,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRXVBHNIZXFLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C2=CC=CC=C2S1)C3CCNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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